1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene
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Overview
Description
1,1’-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene is a chemical compound that features a cyclopropene ring substituted with a bromophenyl group and two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene typically involves the cyclopropenation of appropriate precursors. One common method involves the reaction of ethyl diazoacetate with terminal acetylenes and olefins in the presence of a rhodium (II) catalyst . This reaction is known for its high enantioselectivity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of cyclopropenation and the use of robust catalysts suggest that scalable methods could be developed based on existing synthetic routes.
Chemical Reactions Analysis
Types of Reactions
1,1’-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclopropane derivatives.
Scientific Research Applications
1,1’-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene involves its interaction with specific molecular targets. The cyclopropene ring is highly strained, making it reactive towards various nucleophiles and electrophiles. This reactivity allows the compound to participate in a range of chemical reactions, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
Cycloprop-2-ene carboxylic acid: Another cyclopropene derivative with different substituents.
4’-Bromochalcone: A compound with a similar bromophenyl group but different overall structure.
Uniqueness
1,1’-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene is unique due to its combination of a cyclopropene ring with a bromophenyl group and two benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-bromo-4-(2,3-diphenylcyclopropen-1-yl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Br/c22-18-13-11-17(12-14-18)21-19(15-7-3-1-4-8-15)20(21)16-9-5-2-6-10-16/h1-14,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEBHBFYPKEHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60490564 |
Source
|
Record name | 1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60490564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62634-74-6 |
Source
|
Record name | 1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60490564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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